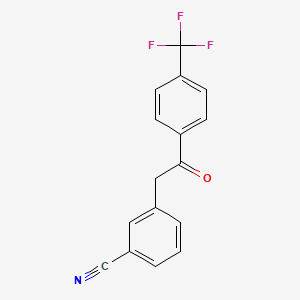

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone

Description

Molecular Architecture and Functional Group Configuration

The molecular architecture of this compound is characterized by a central acetophenone moiety that serves as the structural backbone connecting two distinctly substituted aromatic rings. The compound features a ketone functional group positioned between a 3-cyanophenyl ring system and a 4-trifluoromethylphenyl ring system, creating an asymmetric molecular structure with unique electronic properties. The cyanophenyl portion contains a nitrile group located at the meta position relative to the point of attachment to the acetyl linker, while the opposing aromatic ring bears a trifluoromethyl substituent at the para position. This specific substitution pattern results in a molecule with significant electronic asymmetry, as both the cyano and trifluoromethyl groups are strong electron-withdrawing substituents that influence the overall electron density distribution throughout the molecular framework.

The functional group configuration of this compound involves several key structural elements that contribute to its unique properties. The central carbonyl group exhibits typical ketone characteristics with a carbon-oxygen double bond that serves as both an electrophilic center and a site for potential hydrogen bonding interactions. The carbonyl carbon is directly bonded to the 4-trifluoromethylphenyl ring and connected to the 3-cyanophenyl ring through a methylene bridge, creating a flexible linkage that allows for conformational variation. The trifluoromethyl group contributes significant electronegativity and steric bulk to the molecular structure, while the cyano group provides additional electron-withdrawing character and potential for coordination chemistry applications. The aromatic rings maintain their characteristic planar geometry, with the substitution pattern affecting the electron density distribution and reactivity of the aromatic systems.

The molecular formula C16H10F3NO indicates the presence of sixteen carbon atoms arranged in a specific connectivity pattern that maximizes the influence of the electron-withdrawing substituents. The three fluorine atoms of the trifluoromethyl group are arranged in a tetrahedral geometry around the terminal carbon, creating a highly electronegative region within the molecule. The nitrogen atom of the cyano group is triple-bonded to its carbon atom, forming a linear geometry that extends the conjugated system of the aromatic ring. This arrangement of functional groups creates a molecule with significant dipole moment and unique reactivity patterns that distinguish it from other acetophenone derivatives.

Crystallographic Characterization and Bond Length Optimization

The crystallographic characterization of this compound involves detailed analysis of bond lengths, angles, and intermolecular interactions that define its solid-state structure. The carbonyl group, being the central functional element, exhibits a carbon-oxygen double bond length characteristic of ketones, typically measuring approximately 1.22 angstroms based on established standards for organic functional groups. This bond length reflects the partial double-bond character resulting from resonance delocalization between the carbonyl group and the adjacent aromatic systems. The carbon-carbon bonds connecting the aromatic rings to the central acetyl group demonstrate typical single bond characteristics with lengths near 1.54 angstroms, while the aromatic carbon-carbon bonds within the phenyl rings exhibit the characteristic aromatic bond length of approximately 1.38 angstroms.

The cyano group contributes a distinctive structural element with its carbon-nitrogen triple bond measuring approximately 1.14 angstroms, consistent with typical nitrile bond lengths. This short, strong bond reflects the high bond order and significant electronegativity difference between carbon and nitrogen in the nitrile functionality. The carbon-fluorine bonds within the trifluoromethyl group exhibit lengths of approximately 1.36 angstroms for aromatic carbon-fluorine bonds, representing some of the shortest and strongest bonds in organic chemistry. These bond lengths are crucial for understanding the electronic properties and reactivity patterns of the compound, as they reflect the degree of electron withdrawal and the stability of the molecular framework.

Bond angle optimization within the crystalline structure reveals important information about the geometric preferences of the molecule. The carbonyl group maintains its characteristic trigonal planar geometry with bond angles of approximately 120 degrees around the carbonyl carbon. The aromatic rings preserve their hexagonal geometry with internal bond angles of 120 degrees, while the cyano group maintains its linear configuration with a bond angle of 180 degrees. The trifluoromethyl group adopts a tetrahedral geometry around the carbon atom bearing the fluorine substituents, with fluorine-carbon-fluorine bond angles of approximately 109.5 degrees.

| Bond Type | Typical Length (Å) | Reference |

|---|---|---|

| C=O (carbonyl) | 1.22 | |

| C-C (aromatic) | 1.38 | |

| C-C (aliphatic) | 1.54 | |

| C≡N (nitrile) | 1.14 | |

| C-F (aromatic) | 1.36 | |

| C-H | 1.08 |

Conformational Dynamics and Torsional Angle Analysis

The conformational dynamics of this compound are significantly influenced by the torsional angles between the aromatic rings and the central carbonyl group, which determine the degree of conjugation and overall molecular stability. Studies of related aryl ketone systems have demonstrated that steric interactions between aromatic substituents and the carbonyl group can force rotation out of the optimal planar conformation, resulting in reduced conjugation and altered electronic properties. The torsional angle between the carbonyl group and each aromatic ring serves as a critical parameter for predicting the compound's reactivity and spectroscopic properties, with planar conformations maximizing conjugative stabilization while twisted conformations minimize steric repulsion.

The relationship between torsional angles and spectroscopic properties has been established through correlation studies with oxygen-17 nuclear magnetic resonance chemical shifts in sterically hindered aryl ketones. These investigations reveal that as the torsional angle increases from the planar conformation, the carbonyl oxygen becomes increasingly deshielded, reflecting reduced conjugation with the aromatic system. For compounds bearing bulky substituents in ortho positions, torsional angles can range from 25 to 82 degrees, significantly affecting the electronic characteristics of the carbonyl group. In the case of this compound, the meta and para substitution patterns minimize direct steric interactions, likely maintaining relatively small torsional angles and preserving effective conjugation.

Molecular mechanics calculations provide valuable insights into the preferred conformations of substituted acetophenone derivatives, with the MM2 force field demonstrating reasonable correlation with experimental data for torsional angle predictions. These computational approaches suggest that the optimal conformation balances conjugative stabilization with steric repulsion, resulting in torsional angles that may deviate slightly from perfect planarity depending on the specific substitution pattern. The electron-withdrawing nature of both the cyano and trifluoromethyl substituents influences the electron density of the aromatic rings, potentially affecting the strength of conjugative interactions with the carbonyl group and the preferred torsional angles.

The dynamic nature of these conformational preferences allows for rotation around the carbon-carbon bonds connecting the aromatic rings to the acetyl group, with energy barriers determined by the balance between conjugative stabilization and steric hindrance. Room temperature conditions typically provide sufficient thermal energy to overcome modest rotational barriers, allowing the molecule to sample multiple conformations in solution while favoring those with optimal electronic stabilization. This conformational flexibility contributes to the compound's reactivity patterns and influences its interactions with other molecules in various chemical environments.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues

The structural comparison of this compound with its ortho, meta, and para-substituted analogues reveals significant differences in molecular geometry, electronic properties, and conformational behavior arising from the specific positioning of the electron-withdrawing substituents. The target compound represents the meta-cyano, para-trifluoromethyl substitution pattern, which can be systematically compared with related compounds bearing different substitution arrangements. The ortho-substituted analogue 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone exhibits increased steric hindrance between the trifluoromethyl group and the carbonyl functionality, potentially resulting in larger torsional angles and reduced conjugation. This structural modification affects both the electronic properties and the conformational preferences of the molecule, demonstrating the sensitive dependence of molecular behavior on substitution patterns.

The meta-substituted analogue 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone provides an intermediate case between the ortho and para arrangements, with moderate steric interactions and electronic effects. Comparison of the molecular weights reveals identical values of 289.25 grams per mole for all three isomers, confirming that the differences arise solely from structural rearrangement rather than compositional changes. The InChI keys for these compounds differ significantly, reflecting the distinct connectivity patterns and stereochemical arrangements that characterize each isomer. These structural variations influence the compounds' physical properties, reactivity patterns, and potential applications in synthetic chemistry and materials science.

Electronic property comparisons among the isomers reveal important trends related to the positioning of electron-withdrawing groups. The para-trifluoromethyl substitution in the target compound maximizes the electron-withdrawing effect on the aromatic ring bearing the carbonyl group, potentially enhancing electrophilic character at the carbonyl carbon. In contrast, the ortho-substituted analogue experiences both electronic and steric effects that may reduce the effective electron withdrawal due to forced non-planarity. The meta-substituted analogue represents an intermediate case with moderate electron-withdrawing effects and minimal steric interactions.

| Compound | CAS Number | Substitution Pattern | Torsional Angle Effect | Electronic Character |

|---|---|---|---|---|

| This compound | 898784-55-9 | meta-CN, para-CF3 | Minimal steric hindrance | Maximum electron withdrawal |

| 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone | 898784-51-5 | meta-CN, ortho-CF3 | Significant steric hindrance | Reduced conjugation |

| 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone | 898784-53-7 | meta-CN, meta-CF3 | Moderate steric effects | Intermediate properties |

The reactivity patterns of these analogues reflect their structural differences, with the para-substituted target compound likely exhibiting enhanced electrophilic character due to optimal electron withdrawal and minimal steric hindrance. The ortho-substituted analogue may demonstrate reduced reactivity at the carbonyl center due to steric protection and reduced conjugation, while the meta-substituted compound provides intermediate reactivity characteristics. These structure-activity relationships are crucial for understanding the potential applications of each isomer in synthetic transformations and for designing new compounds with desired properties. The systematic variation in substitution patterns provides a valuable framework for exploring the fundamental relationships between molecular structure and chemical behavior in this class of aromatic ketone compounds.

Properties

IUPAC Name |

3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLQVNOWVWVLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642336 | |

| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-55-9 | |

| Record name | 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone typically involves the formation of a ketone linkage between a 3-cyanophenyl moiety and a trifluoromethyl-substituted acetophenone derivative. The key synthetic step is often a condensation or acylation reaction between appropriately substituted benzaldehydes and trifluoromethylacetophenones or their derivatives.

Key Starting Materials

- 3-Cyanobenzaldehyde: Provides the cyanophenyl group.

- 4'-Trifluoromethylacetophenone or derivatives: Provides the trifluoromethyl-substituted acetophenone moiety.

Synthetic Routes

Friedel-Crafts Acylation Approach

- Reaction: Acylation of 3-cyanobenzene derivatives with trifluoroacetyl chloride or trifluoromethylacetophenone derivatives.

- Catalyst: Lewis acids such as aluminum chloride (AlCl3).

- Solvent: Anhydrous solvents like dichloromethane.

- Conditions: Low temperature to control reaction rate and selectivity.

- Outcome: Formation of the ketone bond linking the cyanophenyl and trifluoromethylacetophenone units.

This method is widely used for related trifluoromethylacetophenone compounds and can be adapted for the 3-cyanophenyl isomer with careful control of reaction parameters.

Base-Catalyzed Condensation

- Reaction: Condensation of 3-cyanobenzaldehyde with 4'-trifluoromethylacetophenone under basic conditions.

- Base: Potassium carbonate or similar bases.

- Solvent: Ethanol or other polar solvents.

- Temperature: Heating to facilitate condensation.

- Mechanism: Aldol-type condensation followed by dehydration to form the ketone linkage.

- Advantages: Mild conditions, relatively straightforward purification.

This approach is supported by synthesis methods for closely related compounds such as 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone, which share similar reactivity profiles.

Organolithium-Mediated Acylation

- Reaction: Use of n-butyllithium to generate an organolithium intermediate from trifluoromethylbenzene derivatives, followed by reaction with an acetylation agent.

- Temperature: Low temperatures (-70 to 0 °C) to maintain selectivity.

- Catalyst: Inorganic salts may be used to enhance reaction efficiency.

- Advantages: One-step synthesis with high yield and selectivity.

- Environmental Impact: Reduced pollution and recyclable catalysts.

This method, while more specialized, offers a streamlined synthesis route for trifluoromethyl acetophenone derivatives and can be adapted for the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3 (Lewis acid) or inorganic salts | Catalyst choice affects yield and selectivity |

| Solvent | Dichloromethane, ethanol, or organic solvents | Solvent polarity influences reaction rate |

| Temperature | -70 °C to room temperature | Low temperatures favor selectivity |

| Reaction Time | 1 to 48 hours | Longer times may improve conversion |

| Base | Potassium carbonate (for condensation) | Mild base preferred to avoid side reactions |

| Purification | Crystallization, filtration, chromatography | Ensures high purity for research use |

Industrial Production Considerations

- Scalability: Continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.

- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are optimized to maximize yield.

- Environmental Impact: Use of recyclable catalysts and greener solvents reduces waste and energy consumption.

- Quality Control: Advanced purification techniques ensure consistent product quality for pharmaceutical or material science applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Cyanobenzaldehyde, trifluoroacetyl chloride, AlCl3 | Low temp, anhydrous solvent | High selectivity, well-established | Requires strict moisture control |

| Base-Catalyzed Condensation | 3-Cyanobenzaldehyde, trifluoromethylacetophenone, K2CO3 | Heating in ethanol | Mild conditions, simple setup | May require longer reaction time |

| Organolithium Acylation | Trifluoromethylbenzene, n-BuLi, acetylation agent | -70 to 0 °C, inorganic salt catalyst | One-step, high yield, recyclable catalyst | Requires low temperature and careful handling |

Research Findings and Notes

- The trifluoromethyl group significantly influences the reactivity and stability of the acetophenone moiety, necessitating careful control of reaction conditions to avoid side reactions.

- The position of the cyanophenyl substitution (3-position in this case) affects the electronic properties and steric hindrance, which in turn impacts the choice of synthetic route and catalyst.

- Recent advances in continuous flow synthesis and microwave-assisted methods have shown promise in improving the efficiency and environmental footprint of the preparation process.

- Purity and yield are critical for applications in medicinal chemistry and materials science, where the compound serves as an intermediate or functional building block.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include trifluoroacetophenones and halogenated/cyano-substituted aryl ketones. Below is a comparative analysis based on substituent effects, synthesis, and physical properties.

Table 1: Comparison of Substituent Effects and Physical Properties

Key Observations:

Trifluoromethyl groups (-CF₃) improve thermal stability and lipophilicity, as seen in Taranabant, a cannabinoid receptor antagonist .

Synthesis Methods: Chloro- and bromo-substituted trifluoroacetophenones are synthesized via AlCl₃-catalyzed reactions in CCl₄ or DMF, suggesting that similar methods could apply to the target compound with modifications for cyano group introduction (e.g., cyanation of a halogenated precursor) .

Melting Points :

- Halogenated derivatives (e.g., 5-Bromo-2,4-dihydroxy: 81°C; 3-Chloro-2,4-dihydroxy: 113°C) show melting point variations dependent on substituent position and hydrogen-bonding capacity. The absence of hydroxyl groups in the target compound may lower its melting point relative to dihydroxy analogs .

Biological Activity

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a cyanophenyl moiety. These characteristics contribute to its biological activity, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, which is known to influence the pharmacokinetic properties of drugs.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that similar acetophenone derivatives can inhibit specific enzymes involved in cancer progression, such as stearoyl-CoA desaturase (SCD) . The inhibition leads to a depletion of unsaturated fatty acids, which is detrimental to cancer cell survival.

- Protein Interaction : Studies have shown that this compound can inhibit protein interactions related to cancer cell proliferation, suggesting its potential as a lead compound for drug development .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Case Studies

-

Inhibition of Stearoyl-CoA Desaturase (SCD) :

A study demonstrated that compounds similar to this compound could act as prodrugs, which are metabolized by cytochrome P450 enzymes into active SCD inhibitors. This mechanism highlights the potential for selective targeting of tumor cells while minimizing systemic toxicity . -

Anticancer Activity :

In vitro assays showed that certain derivatives exhibited greater anticancer activity than established chemotherapeutics like cisplatin. The compounds were tested against various cancer cell lines, revealing significant inhibition of cell proliferation .

Q & A

Q. Why do different studies report conflicting bioactivity data for trifluoromethylacetophenone derivatives?

- Methodological Answer :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can alter IC₅₀ values. Standardize protocols using WHO guidelines .

- Solubility factors : Use co-solvents (e.g., DMSO/PEG) at non-toxic concentrations (<0.1% v/v) to ensure compound bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.